4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol
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Overview
Description
4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol is a fluorinated pyridine derivative known for its unique chemical properties. The presence of bromine and fluorine atoms in its structure imparts significant electron-withdrawing effects, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol typically involves the bromination and fluorination of pyridine derivatives. One common method includes the use of bromine and difluoromethylating agents under controlled conditions to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or fluoro derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol involves its interaction with molecular targets through its electron-withdrawing groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-(difluoromethyl)pyridin-3-ol
- 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine
- 3,5-Difluoro-2,4,6-triazidopyridine
Uniqueness
4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in certain chemical reactions and applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H3Br2F2NO |
---|---|
Molecular Weight |
302.90 g/mol |
IUPAC Name |
4,6-dibromo-5-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3Br2F2NO/c7-2-1-3(12)11-5(8)4(2)6(9)10/h1,6H,(H,11,12) |
InChI Key |
NTCJCKQGMQSWQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(NC1=O)Br)C(F)F)Br |
Origin of Product |
United States |
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